4-Methylpyridazine-3-carboxylic acid

Übersicht

Beschreibung

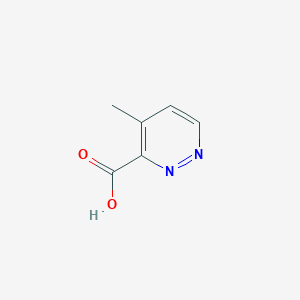

4-Methylpyridazine-3-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridazine, featuring a methyl group at the 4-position and a carboxylic acid group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-methylpyridazine-3-carboxamide under acidic conditions. The reaction conditions include heating the precursor in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylpyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyridazine-3,4-dicarboxylic acid.

Reduction: Reduction reactions can produce 4-Methylpyridazine-3-carboxylate esters.

Substitution: Substitution reactions can result in the formation of various substituted pyridazines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Methylpyridazine-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, including:

- Antibiotics : It enhances the solubility and bioavailability of certain drugs, making it an essential component in antibiotic formulations.

- Analgesics : The compound is utilized in the development of pain relief medications, contributing to improved efficacy.

Case Study: Antibiotic Formulation

A study demonstrated that incorporating this compound in antibiotic formulations led to a significant increase in solubility, resulting in enhanced therapeutic effects compared to traditional formulations .

Agrochemical Applications

In the agrochemical sector, this compound is used for:

- Pesticides and Herbicides : It acts as a building block for synthesizing various agrochemicals that protect crops from pests and diseases.

- Fertilizers : The compound contributes to the development of fertilizers that improve crop yield.

Data Table: Agrochemical Products Derived from this compound

| Product Type | Example Product | Function |

|---|---|---|

| Pesticide | Pyridazine-based herbicide | Weed control |

| Fertilizer | Nitrogen-rich formulation | Enhances soil fertility |

Cosmetic and Personal Care Applications

This compound is also employed in cosmetic formulations due to its properties:

- Surfactant : It improves foaming properties in shampoos and shower gels.

- Fragrance Ingredient : The compound is used in perfumes for its pleasant scent.

Case Study: Cosmetic Product Development

In a recent formulation study, the addition of this compound improved the lather quality of a shampoo significantly, leading to higher consumer satisfaction .

Industrial Applications

The compound finds utility in various industrial processes:

- Catalyst : It is utilized as a catalyst in polymerization reactions, facilitating the production of plastics and resins.

- Textile Auxiliaries : Used in textile processing to enhance fabric properties such as softness and color brightness.

Data Table: Industrial Applications

| Application Type | Description |

|---|---|

| Catalysis | Polymerization reactions |

| Textile Processing | Printing pastes and finishing agents |

Conclusions

This compound is a versatile compound with extensive applications across pharmaceuticals, agrochemicals, cosmetics, and industrial sectors. Its unique chemical properties enable it to serve as an essential building block in various formulations, enhancing efficacy and performance. As research continues to evolve, its applications are expected to expand further, highlighting its importance in modern chemistry.

Wirkmechanismus

The mechanism by which 4-Methylpyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

4-Methylpyridazine-3-carboxylic acid is similar to other pyridazine derivatives, such as 3-Methylpyridazine-4-carboxylic acid and 2-Methylpyridazine-5-carboxylic acid. its unique structural features, such as the position of the methyl group and carboxylic acid group, contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Methylpyridazine-3-carboxylic acid, a member of the pyridazine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing two nitrogen atoms adjacent to each other. Its chemical formula is and it is often found in its hydrochloride form. The compound exhibits a white to yellow solid appearance and is soluble in various solvents, making it suitable for synthetic applications in drug development.

Pharmacological Activities

Research indicates that this compound and its derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of this compound have shown significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Derivatives synthesized from this compound have been investigated for their anticancer properties. Some studies suggest these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Research has indicated that compounds related to this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering the physiological responses of cells.

- Receptor Modulation : It has been suggested that this compound can interact with various receptors, potentially leading to therapeutic effects in conditions like hypertension and depression .

- Biochemical Pathway Alteration : The compound influences several biochemical pathways, which can result in diverse physiological effects ranging from antimicrobial action to anti-cancer effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, with MIC values significantly lower than those of traditional antibiotics .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound derivative A | 0.0048 | E. coli |

| This compound derivative B | 0.0195 | S. aureus |

| This compound derivative C | 0.025 | Bacillus mycoides |

Anticancer Activity Evaluation

Another study focused on the anticancer potential of modified pyridazine compounds derived from this compound. The findings indicated that these derivatives could inhibit cell proliferation in cancer cell lines through apoptosis induction .

Eigenschaften

IUPAC Name |

4-methylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDAFTJUUSZDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601726 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25247-28-3 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.